molecular formula C30H41NO6 B14391116 Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate CAS No. 89882-72-4

Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate

Cat. No.: B14391116
CAS No.: 89882-72-4
M. Wt: 511.6 g/mol
InChI Key: XAVOVYIDHODJOP-UHFFFAOYSA-N
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Description

Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexadecyl chain attached to a benzoate moiety, which is further substituted with a 4-nitrobenzoyl group

Properties

CAS No.

89882-72-4

Molecular Formula

C30H41NO6

Molecular Weight

511.6 g/mol

IUPAC Name

hexadecyl 2-(4-nitrobenzoyl)oxybenzoate

InChI

InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-36-30(33)27-18-15-16-19-28(27)37-29(32)25-20-22-26(23-21-25)31(34)35/h15-16,18-23H,2-14,17,24H2,1H3

InChI Key

XAVOVYIDHODJOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid with hexadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position of the benzoyl moiety.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process, reducing the need for excess reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The ester linkage can be hydrolyzed to yield the corresponding alcohol and acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon as a catalyst.

    Reduction: Hydrolysis using aqueous sodium hydroxide or sulfuric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Hexadecyl 2-[(4-aminobenzoyl)oxy]benzoate.

    Reduction: Hexadecanol and 2-hydroxybenzoic acid.

    Substitution: Derivatives with various substituents replacing the nitro group.

Scientific Research Applications

Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.

    Medicine: Explored for its antimicrobial properties and potential use in topical formulations.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate involves its interaction with biological membranes due to its amphiphilic structure. The hexadecyl chain interacts with the lipid bilayer, while the nitrobenzoyl group can engage in hydrogen bonding and electrostatic interactions with membrane proteins. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate
  • Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate
  • Hexadecyl 2-[(4-chlorobenzoyl)oxy]benzoate

Uniqueness

Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological systems. The presence of the nitro group at the para position enhances its potential for nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.

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